molecular formula C6H5BrO3S B1601130 3-Bromobenzenesulfonic acid CAS No. 22033-09-6

3-Bromobenzenesulfonic acid

Cat. No. B1601130
CAS RN: 22033-09-6
M. Wt: 237.07 g/mol
InChI Key: QDWTXRWOKORYQH-UHFFFAOYSA-N
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Description

3-Bromobenzenesulfonic acid is an organosulfur compound with the molecular formula C6H5BrO3S . It has an average mass of 237.071 Da and a monoisotopic mass of 235.914276 Da .


Molecular Structure Analysis

The molecular structure of 3-Bromobenzenesulfonic acid consists of a benzene ring substituted with a bromo group and a sulfonic acid group . The exact positions of these substituents on the benzene ring can vary.


Physical And Chemical Properties Analysis

3-Bromobenzenesulfonic acid has a molecular weight of 237.07 . It is stored in a sealed container in a dry room at normal temperature . Its physical form can be liquid, semi-solid, solid, or lump . It has a density of 1.94 g/mL and a melting point of 115-118 degrees Celsius .

Safety And Hazards

3-Bromobenzenesulfonic acid is classified as a dangerous substance. It has a GHS05 pictogram, and its signal word is "Danger" . It causes skin irritation and serious eye irritation, and it may cause respiratory irritation . Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and wearing protective equipment .

properties

IUPAC Name

3-bromobenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrO3S/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDWTXRWOKORYQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70517711
Record name 3-Bromobenzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70517711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromobenzenesulfonic acid

CAS RN

22033-09-6
Record name 3-Bromobenzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70517711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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